molecular formula C11H14ClNO2 B8038587 (R)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER HCL

(R)-1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER HCL

Cat. No.: B8038587
M. Wt: 227.69 g/mol
InChI Key: GZCFAFBVBOGXRN-HNCPQSOCSA-N
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Description

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the asymmetric hydrogenation of quinoline derivatives. One common method is the biomimetic transfer hydrogenation using P-chiral, N-phosphoryl sulfonamide Brønsted acids as catalysts . This method is environmentally benign and metal-free, making it a preferred choice for the synthesis of enantioenriched tetrahydroquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing chiral catalysts to ensure high enantioselectivity. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties
Tetrahydroquinoline derivatives have also been reported to possess anti-inflammatory activities. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Organic Synthesis

Building Block for Peptides
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride serves as a versatile building block in peptide synthesis. It can be incorporated into peptide chains to enhance biological activity or modify pharmacokinetic properties. The ability to synthesize peptides containing this compound allows for the exploration of novel therapeutic agents .

Synthesis of Complex Molecules
The compound is utilized in the synthesis of more complex organic molecules. Its unique structure enables chemists to create various derivatives through functional group modifications. This versatility makes it an essential reagent in organic chemistry laboratories .

Pharmaceutical Development

Precursor for Drug Formulations
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester hydrochloride is explored as a precursor in drug formulations targeting specific receptors involved in various diseases. Its ability to interact with biological targets makes it a candidate for further development into therapeutic agents .

Potential Anticancer Agent
Emerging research suggests that tetrahydroquinoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This application is currently under investigation and could lead to the development of new cancer therapies .

Mechanism of Action

The mechanism of action of ®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it particularly valuable in the synthesis of enantioenriched compounds, which are crucial in the development of pharmaceuticals with specific biological activities.

Biological Activity

(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroquinolines, characterized by a bicyclic structure that includes a quinoline moiety. Various synthetic routes have been developed for its preparation, often focusing on achieving high yields and purity while maintaining enantiomeric specificity.

Anticancer Properties

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives exhibited significant binding affinities to Bcl-2 family proteins (Ki = 5.2 µM), which are crucial in regulating apoptosis in cancer cells. The compounds demonstrated anti-proliferative activities against various cancer cell lines and induced apoptosis through caspase-3 activation in Jurkat cells .

CompoundKi (µM)Target ProteinActivity
11t5.2Bcl-2Induces apoptosis
11t-Mcl-1Potent binding
11t-Bcl-X_LMinor binding

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties by acting as an agonist for Toll-like receptor 2 (TLR2). This activity suggests potential applications in enhancing immune responses or developing vaccines . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can influence TLR2 engagement.

Neuroprotective Effects

Research has indicated that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of oxidative stress pathways and apoptotic signaling .

Case Studies

  • Anticancer Activity in Jurkat Cells : A study demonstrated that compound 11t not only inhibited cell proliferation but also significantly induced apoptosis in a dose-dependent manner. This was evidenced by increased caspase-3 activity, highlighting its potential as a therapeutic agent against leukemias .
  • TLR2 Agonistic Activity : In another investigation, the compound was evaluated for its ability to activate TLR2. The findings suggested that it could enhance innate immune responses, making it a candidate for further development in immunotherapy .

Future Directions

The ongoing research into (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester HCl suggests a promising future for this compound in various therapeutic areas including oncology and immunology. Further studies are required to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Properties

IUPAC Name

methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFAFBVBOGXRN-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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